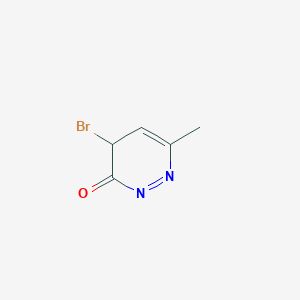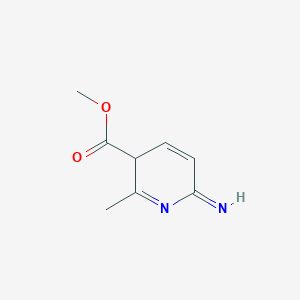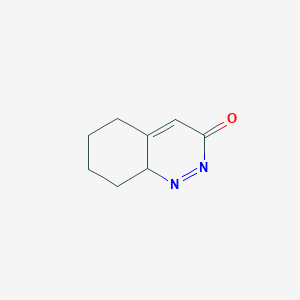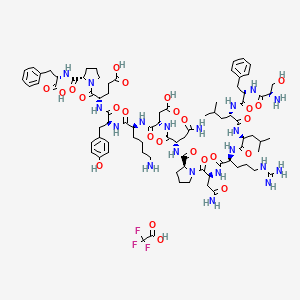
4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development . The structure of this compound includes a quinoline ring system, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one can be achieved through various methods. One common method involves the reaction of anilines with malonic acid equivalents . Another approach is the reaction of anthranilic acid derivatives . These reactions typically require specific conditions such as the presence of a base and refluxing solvents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives that exhibit unique biological activities .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial, antimalarial, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Wirkmechanismus
The mechanism of action of 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one include other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline . These compounds share a similar quinoline ring structure but differ in their substituents and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a hydroxy group and a tetrahydroquinoline ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-6,11H,1-4H2 |
InChI-Schlüssel |
SLXRVFWSOWEEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC(=O)C=C(C2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)

![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)

![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)


![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
